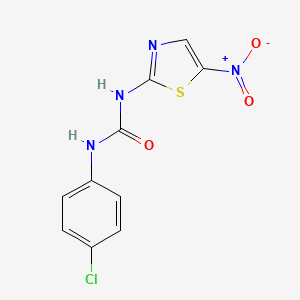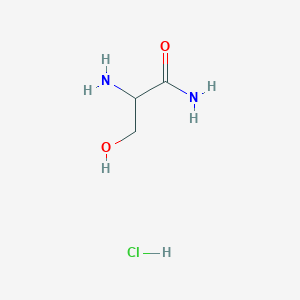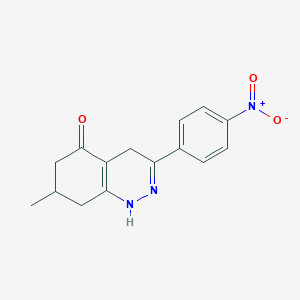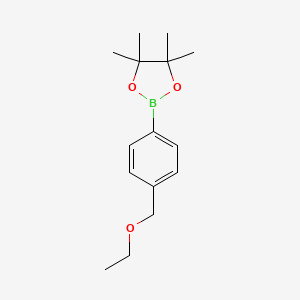
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one, also known as 3-ACHC, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine that has both a phenyl and an amine group, and is a colorless solid at room temperature. 3-ACHC is synthesized by a process known as the Mitsunobu reaction, and is used in a wide variety of applications, including biochemical and physiological research, laboratory experiments, and drug development.
Applications De Recherche Scientifique
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used in a variety of scientific research applications, including biochemical and physiological research, laboratory experiments, and drug development. In biochemical and physiological research, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used to investigate the effects of certain drugs on the body. For example, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. In laboratory experiments, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used as a reagent in order to synthesize other compounds. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used in drug development, as it has been shown to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is not fully understood. However, it is believed that 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one binds to certain proteins in the body, which then triggers a physiological response. This response can vary depending on the type of protein that 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one binds to. For example, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. By binding to COX-2, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one can reduce inflammation in the body. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to bind to certain proteins involved in cancer, and has been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to have a variety of biochemical and physiological effects. As previously mentioned, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to reduce inflammation by binding to COX-2. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. Other biochemical and physiological effects of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one include the inhibition of certain enzymes involved in the metabolism of drugs, and the inhibition of certain proteins involved in the formation of blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
There are a number of advantages and limitations to using 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one in laboratory experiments. One advantage is that 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is relatively inexpensive and easy to obtain. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is a relatively stable compound, which makes it easier to store and use in experiments. One limitation of using 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one in experiments is that it can be difficult to accurately measure its concentration in solutions, as it is a colorless solid at room temperature. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one. One potential direction is to further investigate the biochemical and physiological effects of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one. Additionally, further research could be done to investigate the potential of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as an anti-inflammatory and anti-cancer drug. Additionally, further research could be done to investigate the potential of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as a drug delivery system. Finally, further research could be done to investigate the potential of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as a drug for the treatment of various diseases.
Méthodes De Synthèse
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is synthesized using the Mitsunobu reaction, which is a chemical reaction that involves the coupling of an alcohol and an acid. This reaction involves the use of a phosphine, such as triphenylphosphine, and a phosphoric acid, such as diethylphosphoric acid. In this reaction, the alcohol is first reacted with the phosphine, and then the phosphoric acid is added to the reaction mixture. The resulting product is 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one.
Propriétés
IUPAC Name |
3-(3-amino-4-chloroanilino)-2-chlorocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-8-5-4-7(6-9(8)15)16-10-2-1-3-11(17)12(10)14/h4-6,16H,1-3,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLIGGHKRSQJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-EN-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)











